

Spectroscopic Profile of 2-Morpholino-2-phenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: *2-Morpholino-2-phenylacetonitrile*

Cat. No.: B098995

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This guide provides a detailed overview of the spectroscopic data for **2-Morpholino-2-phenylacetonitrile** (CAS No: 15190-10-0), a versatile intermediate in the pharmaceutical and chemical industries.^[1] With the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.26 g/mol, this compound is a key building block in the synthesis of various bioactive molecules, including analgesics and anti-inflammatory agents.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Morpholino-2-phenylacetonitrile**. It is important to note that while extensive searches have been conducted, a complete, publicly available experimental dataset for this specific molecule is not available. Therefore, the data presented is a combination of data for closely related compounds and predicted values, which are clearly indicated.

Table 1: ¹H NMR Spectroscopic Data

Note: The following are characteristic chemical shifts for the core structural motifs of **2-Morpholino-2-phenylacetonitrile**, based on related structures, as a specific experimental spectrum was not available in the cited literature.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.60 - 7.30	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.80	Singlet	1H	Methine proton (-CH(CN)-)
~3.80 - 3.60	Multiplet	4H	Morpholine protons (-O-CH ₂ -)
~2.70 - 2.50	Multiplet	4H	Morpholine protons (-N-CH ₂ -)

Table 2: ¹³C NMR Spectroscopic Data

Note: The assignments below are based on typical chemical shift ranges for the functional groups present in **2-Morpholino-2-phenylacetonitrile**.^{[3][4]} A specific experimental spectrum was not available in the cited literature.

Chemical Shift (δ) ppm	Assignment
~135	Quaternary aromatic carbon (C ₆ H ₅)
~129 - 127	Aromatic carbons (C ₆ H ₅)
~118	Nitrile carbon (-C≡N)
~67	Morpholine carbons (-O-CH ₂ -)
~60	Methine carbon (-CH(CN)-)
~48	Morpholine carbons (-N-CH ₂ -)

Table 3: IR Spectroscopic Data

Note: The following are characteristic absorption bands for the functional groups in **2-Morpholino-2-phenylacetonitrile**, based on data from analogous compounds.^[5]

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3060 - 3030	C-H stretch (aromatic)
~2950 - 2850	C-H stretch (aliphatic)
~2250	C≡N stretch (nitrile)
~1600, ~1490, ~1450	C=C stretch (aromatic ring)
~1115	C-O-C stretch (ether in morpholine)

Table 4: Mass Spectrometry Data

Note: The following data is based on predicted values for various adducts of **2-Morpholino-2-phenylacetonitrile**.

Adduct	Predicted m/z
[M+H] ⁺	203.1179
[M+Na] ⁺	225.0998
[M-H] ⁻	201.1033
[M] ⁺	202.1101

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory procedures.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300, 400, or 600 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of **2-Morpholino-2-phenylacetonitrile** in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[\[5\]](#) Data processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

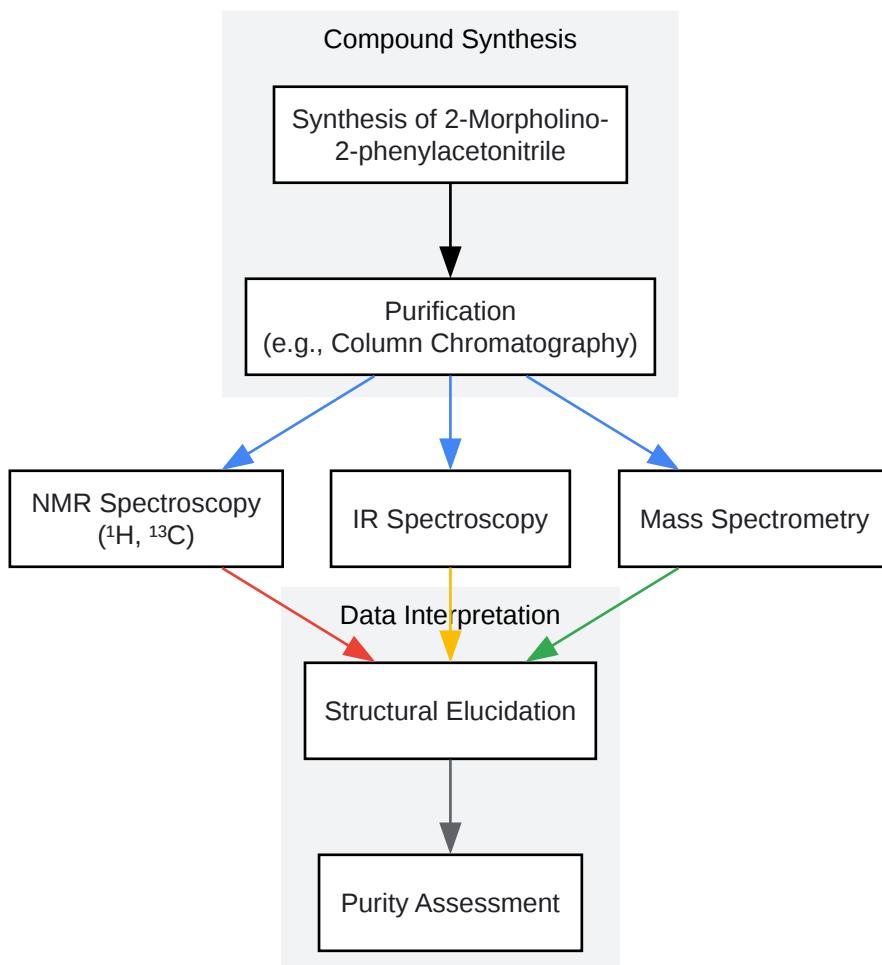
FT-IR spectra are recorded on a spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) unit. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} , with a resolution of 4 cm^{-1} . The data is presented in terms of frequency of absorption (cm^{-1}).^[5]

Mass Spectrometry (MS)

Mass spectra are obtained using an ion trap mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). The instrument is operated in either positive or negative ion mode to detect the desired adducts.^[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **2-Morpholino-2-phenylacetonitrile**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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